molecular formula C17H14F3N3O2 B5764041 N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine

N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine

Cat. No.: B5764041
M. Wt: 349.31 g/mol
InChI Key: FGNPIIWIZPFLFO-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the 3,5-Dimethoxyphenyl Group: This can be done through nucleophilic substitution reactions using appropriate aryl halides or through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the quinazoline core or the trifluoromethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, organometallics, or acids/bases are often employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including anticancer, antiviral, or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoromethyl group could enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Trifluoromethylated Compounds: Molecules such as fluoxetine (an antidepressant) and efavirenz (an antiretroviral).

Uniqueness

N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both the trifluoromethyl group and the 3,5-dimethoxyphenyl group, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-24-11-7-10(8-12(9-11)25-2)21-15-13-5-3-4-6-14(13)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNPIIWIZPFLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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